BenchChemオンラインストアへようこそ!

LX2343

Alzheimer's disease Amyloid-beta Autophagy

LX2343 is a first-in-class multi-target tool compound uniquely validated to simultaneously inhibit amyloid-β production (via JNK/APP pathway suppression and BACE1 inhibition) and promote Aβ clearance (via PI3K/AKT/mTOR-mediated autophagy). To ensure reproducibility of dual-mechanism studies published in Acta Pharmacol Sin, procuring verified LX2343—not generic single-target BACE1 inhibitors—is essential.

Molecular Formula C22H19ClN2O6S
Molecular Weight 474.9 g/mol
Cat. No. B1675528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLX2343
SynonymsLX2343
N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy(phenylsulfonyl)anilino)acetamide
Molecular FormulaC22H19ClN2O6S
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
InChIKeyZGYSGIYKAVUVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LX2343 as a Multi-Target Alzheimer's Disease Research Compound: Key Specifications and Mechanisms


LX2343 (CAS 333745-53-2), N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is a synthetic small molecule discovered via high-throughput screening [1]. It is characterized as a multi-target agent with moderate potency, acting as a non-ATP competitive inhibitor of BACE1 (IC50 = 11.43±0.36 μM), PI3K (IC50 = 15.99±3.23 μM), and GSK-3β (IC50 = 1.84±0.07 μM) [2][3]. LX2343's mechanism uniquely integrates the inhibition of amyloid-β (Aβ) production (via JNK/APP pathway suppression and BACE1 inhibition) with the promotion of Aβ clearance (via PI3K/AKT/mTOR-mediated autophagy) [4].

Why LX2343 Cannot Be Substituted by Single-Target BACE1 Inhibitors or Generic Neuroprotectants


Generic substitution of LX2343 with other BACE1 inhibitors or neuroprotective agents fails due to its unique, quantifiably demonstrated multi-target pharmacology. Unlike potent, selective BACE1 inhibitors (e.g., LY2811376 with BACE1 IC50 ~0.24 μM ), LX2343's moderate BACE1 inhibition is coupled with dual additional activities: non-ATP competitive PI3K inhibition (IC50 ~16 μM) and GSK-3β inhibition (IC50 ~1.8 μM) [1]. This multi-target profile, validated in vitro and in vivo, addresses both Aβ production and clearance—a dual mechanism not observed in single-target analogs. Substitution with a compound lacking PI3K/AKT/mTOR-mediated autophagy promotion or GSK-3β inhibition would compromise the synergistic reduction of Aβ pathology and tau hyperphosphorylation observed with LX2343 [2][3]. Therefore, procurement decisions must be guided by this specific multi-target, dual-mechanism evidence.

Quantitative Differentiation of LX2343: Head-to-Head and Cross-Study Comparisons


Dual Mechanism of Aβ Regulation: Inhibition of Production vs. Promotion of Clearance

LX2343 demonstrates a dual mechanism for reducing Aβ pathology by both inhibiting Aβ production and promoting its clearance, a feature quantifiably absent in selective BACE1 inhibitors like LY2811376 . In HEK293-APPsw cells, LX2343 (5-20 μM) dose-dependently decreased Aβ40 and Aβ42 accumulation, while also promoting Aβ clearance in SH-SY5Y cells and primary astrocytes [1]. Mechanistically, LX2343 inhibits Aβ production via JNK-mediated APPThr668 phosphorylation suppression and BACE1 inhibition, and enhances clearance via non-ATP competitive PI3K inhibition that negatively regulates AKT/mTOR signaling to stimulate autophagy [2]. In contrast, LY2811376, a potent BACE1 inhibitor (IC50 ~0.24 μM), reduces Aβ secretion but lacks the clearance-promoting autophagy mechanism .

Alzheimer's disease Amyloid-beta Autophagy

GSK-3β Inhibition: Potent Reduction of Tau Hyperphosphorylation vs. Other GSK-3β Inhibitors

LX2343 is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μM [1]. This potency is within the range of established GSK-3β inhibitors (e.g., SB415286, IC50 ~78 nM [2]), but LX2343 uniquely combines this activity with BACE1 and PI3K inhibition. In STZ-induced AD model rats, LX2343 (7, 21 mg·kg-1·d-1, ip) significantly inhibited tau hyperphosphorylation in neuronal cells, a key driver of neurofibrillary tangle formation [3]. This multi-target approach to tauopathy and Aβ pathology distinguishes LX2343 from single-target GSK-3β inhibitors.

Tauopathy GSK-3β Kinase inhibitor

Neuroprotective Activity: In Vitro EC50 and In Vivo Cognitive Rescue

LX2343 exhibits moderate neuroprotective activity in vitro with an EC50 of 15.8 μM [1], which is less potent than its optimized derivative A6 (EC50 = 0.22 μM) [2]. However, LX2343 demonstrates robust in vivo efficacy: in APP/PS1 transgenic mice, administration of LX2343 (10 mg·kg-1·d-1, ip for 100 days) significantly ameliorated cognitive deficits as measured by the Morris water maze test and markedly reduced Aβ pathology in the brain [3]. This in vivo cognitive rescue, coupled with its multi-target mechanism, provides a benchmark for evaluating more potent derivatives.

Neuroprotection Cognitive deficit Oxidative stress

Mitochondrial Protection: Restoration of ATP Biosynthesis and Reduction of ROS

In neuronal cells, LX2343 (5-20 μM) restored mitochondrial integrity and function, increasing ATP biosynthesis and reducing reactive oxygen species (ROS) accumulation under STZ-induced oxidative stress conditions [1]. This mitochondrial protection is distinct from the primary mechanisms of most BACE1 inhibitors, which do not address mitochondrial dysfunction. While no direct comparator data is available for this specific endpoint, the class-level inference is that LX2343's multi-target activity extends to mitochondrial health, a critical factor in AD pathogenesis.

Mitochondrial dysfunction Oxidative stress ATP

Recommended Research Applications for LX2343 Based on Quantitative Evidence


Investigating Dual Aβ Production and Clearance Mechanisms

Researchers studying the balance between Aβ production and clearance can utilize LX2343 as a tool compound to dissect the contributions of JNK/APP/BACE1 and PI3K/AKT/mTOR pathways. Its dual mechanism, validated in HEK293-APPsw, CHO-APP, and primary astrocyte models [1], allows for controlled modulation of both processes simultaneously, unlike single-target BACE1 inhibitors.

Multi-Target Alzheimer's Disease Phenotypic Screening

LX2343 serves as an ideal reference standard for phenotypic screening assays in AD drug discovery, given its validated multi-target profile (BACE1, PI3K, GSK-3β) and in vivo cognitive rescue in APP/PS1 transgenic mice [2]. It can be used as a positive control to benchmark novel multi-target compounds or as a tool to validate target engagement in complex cellular models.

Tauopathy and GSK-3β Inhibition Studies

In models of tau pathology (e.g., ICV-STZ rats), LX2343's GSK-3β inhibition (IC50 1.84 μM) effectively reduces tau hyperphosphorylation [3]. It is suitable for studies examining the interplay between tau and Aβ pathologies, as it simultaneously addresses both hallmarks via distinct mechanisms.

Mitochondrial Dysfunction and Oxidative Stress Research

LX2343's ability to restore mitochondrial function and reduce ROS accumulation in STZ-induced neuronal cells [4] makes it a valuable tool for research into the mitochondrial component of neurodegeneration, particularly in contexts where oxidative stress is a primary driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for LX2343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.